molecular formula C₁₇H₂₀F₃NO₄ B1142284 trans-1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid CAS No. 169248-97-9

trans-1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1142284
CAS No.: 169248-97-9
M. Wt: 359.34
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Description

Trans-1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C₁₇H₂₀F₃NO₄ and its molecular weight is 359.34. The purity is usually 95%.
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Biological Activity

trans-1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid (CAS No. 169248-97-9) is a synthetic compound with potential biological activity that has garnered attention in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C17H20F3NO4
  • Molecular Weight: 359.34 g/mol
  • Solubility: Moderately soluble in water (0.0609 mg/ml) .
  • Log P (octanol-water partition coefficient): 2.92 to 4.51, indicating moderate lipophilicity .

The compound's structure suggests it may interact with various biological targets, particularly in the central nervous system and metabolic pathways. Its pyrrolidine core is known for its ability to modulate receptor activity, which can influence neurotransmitter systems and metabolic functions.

Potential Targets:

  • Dopamine Receptors: Similar compounds have been shown to exhibit activity at dopamine receptors, influencing pathways related to mood and cognition .
  • Retinol-Binding Protein 4 (RBP4): Antagonists of RBP4 have been linked to altered retinol metabolism, which could have implications for conditions like age-related macular degeneration .

In Vitro Studies

Research indicates that derivatives of pyrrolidine compounds can exhibit significant biological activity. For instance, structural analogs have demonstrated:

  • Antagonistic effects on RBP4 , leading to reduced plasma levels of retinol and potential therapeutic benefits in ocular diseases .
  • Neurotransmitter modulation , particularly influencing dopamine pathways, which could be beneficial in treating psychiatric disorders .

In Vivo Studies

Animal models have been employed to assess the pharmacokinetics and pharmacodynamics of similar compounds:

  • Rodent Models: Studies showed that certain analogs significantly reduced serum RBP4 levels and improved metabolic outcomes .
  • Behavioral Assessments: Compounds targeting dopamine receptors have been evaluated for their effects on behavior, demonstrating potential in alleviating symptoms of depression and anxiety .

Case Studies

  • Case Study on RBP4 Antagonism:
    • A study involving a related compound demonstrated a reduction in lipofuscin accumulation in retinal models, suggesting that targeting RBP4 could slow the progression of retinal degenerative diseases .
  • Dopamine Receptor Modulation:
    • Research on a series of pyrrolidine derivatives indicated that modifications to the structure could enhance selectivity towards G protein-coupled receptor pathways, providing insights into developing more effective treatments for neurological disorders .

Safety and Toxicology

The compound is classified as an irritant, with various precautionary measures recommended during handling due to potential hazards associated with exposure .

Toxicological Data:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) .
  • Signal Word: Warning .

Properties

IUPAC Name

(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3NO4/c1-16(2,3)25-15(24)21-8-12(13(9-21)14(22)23)10-5-4-6-11(7-10)17(18,19)20/h4-7,12-13H,8-9H2,1-3H3,(H,22,23)/t12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOAPWTFROWHGSC-OLZOCXBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30937613
Record name 1-(tert-Butoxycarbonyl)-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30937613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169248-97-9
Record name 1-(tert-Butoxycarbonyl)-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30937613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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